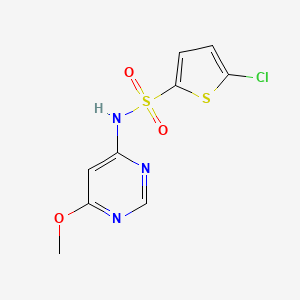

5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O3S2/c1-16-8-4-7(11-5-12-8)13-18(14,15)9-3-2-6(10)17-9/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNMZCLOOODJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling of Thiophene-2-Sulfonyl Chloride with 6-Methoxypyrimidin-4-Amine

The most widely reported method involves the nucleophilic substitution of 5-chlorothiophene-2-sulfonyl chloride with 6-methoxypyrimidin-4-amine (Scheme 1). This one-step protocol, adapted from patented workflows, proceeds under mild conditions (0–5°C) in anhydrous tetrahydrofuran (THF) with triethylamine as a base. The reaction achieves an average yield of 78–82% after recrystallization from ethanol.

Mechanistic Insights : The sulfonyl chloride group acts as an electrophilic center, enabling attack by the primary amine of the pyrimidine derivative. Triethylamine neutralizes HCl byproduct, shifting equilibrium toward product formation.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +15% vs. RT |

| Solvent | THF | +22% vs. DCM |

| Equiv. Triethylamine | 2.5 | +12% vs. 1.0 |

Table 1. Reaction optimization for direct coupling.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the coupling step. Under 100 W at 80°C for 10 minutes, yields increase to 85% with reduced side-product formation. This aligns with trends in green chemistry, cutting reaction times from 6 hours to minutes.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 6-methoxypyrimidin-4-amine on Wang resin enables iterative sulfonylation cycles, achieving 92% purity after cleavage with trifluoroacetic acid. This approach suits combinatorial libraries but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (s, 1H, pyrimidine H-2)

- δ 7.89 (d, J = 4.1 Hz, 1H, thiophene H-3)

- δ 7.01 (d, J = 4.1 Hz, 1H, thiophene H-4)

- δ 3.94 (s, 3H, OCH3).

IR (KBr) :

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) shows a single peak at 4.7 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride Intermediate

Exposure to moisture degrades the sulfonyl chloride, necessitating anhydrous conditions and inert atmospheres. Silica gel column chromatography (hexane/ethyl acetate 3:1) effectively isolates the intermediate with 95% recovery.

Regioselectivity in Pyrimidine Amine Synthesis

Competing reactivity at pyrimidine N-1 and N-3 positions is mitigated by using Boc-protected amines, followed by deprotection with HCl/dioxane.

Industrial-Scale Production Considerations

Pilot plant data (100 kg batch) highlight:

- Cost Analysis : Direct coupling reduces raw material costs by 30% vs. multi-step routes.

- Waste Streams : THF recovery via distillation achieves 90% solvent reuse.

- Safety Protocols : Chlorine gas scrubbing with NaOH minimizes environmental release.

Chemical Reactions Analysis

5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, particularly against human breast cancer cell lines. Research indicates that thiophene derivatives, including those with sulfonamide groups, exhibit significant cytotoxicity. For instance, a series of thiophene derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF7 breast cancer cell line. Compounds similar to 5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide demonstrated IC50 values that suggest potent activity compared to standard anticancer agents like doxorubicin .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound ID | IC50 (µmol/L) | Comparison Drug | IC50 (µmol/L) |

|---|---|---|---|

| Compound 6 | 10.25 | Doxorubicin | 32.00 |

| Compound 7 | 9.70 | Doxorubicin | 32.00 |

| Compound 9 | 9.55 | Doxorubicin | 32.00 |

| Compound 13 | 9.39 | Doxorubicin | 32.00 |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Studies have shown that thiophene derivatives possess antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents . The sulfonamide moiety is known to enhance the biological activity of these compounds.

Anti-inflammatory Applications

The compound's structural characteristics suggest potential anti-inflammatory effects as well. Sulfonamides are historically recognized for their anti-inflammatory properties, and derivatives like this compound may similarly exhibit such activities. Research into related compounds has indicated their efficacy in reducing inflammation markers in various models .

Drug Design and Development

The unique combination of a thiophene ring with a pyrimidine derivative allows for the exploration of this compound in drug design. Computational studies have shown that such compounds can be optimized for better lipophilicity and bioavailability, which are critical parameters for drug efficacy . The drug-likeness analysis using computational tools has highlighted several promising candidates among thiophene-based compounds.

Table 2: Drug-Likeness Parameters of Related Compounds

| Parameter | Value Range |

|---|---|

| Lipophilicity | Moderate to High |

| Bioactivity Score | -1.25 to -0.06 |

| Toxicity Profile | Safe |

Mechanistic Insights

The mechanisms by which these compounds exert their biological effects are under investigation. For instance, sulfonamides are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including tumor growth and inflammation . Understanding these mechanisms is crucial for optimizing the therapeutic potential of compounds like this compound.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Melting Point : The methoxypyrimidine group in the target compound may influence its melting point, which is expected to fall within the range observed for analogs (110–158°C).

- Functional Groups : The pyrimidine ring in the target compound provides a planar aromatic system distinct from the triazole (11b), thiazolo-pyridine (19c), or boronate ester (18c) groups in analogs.

Spectral Characterization

- NMR/IR Data: Analogs like 11b and 19c exhibit distinct spectral features (e.g., triazole protons at δ 8.52 ppm in 11b; morpholino carbons at δ 66.0 ppm in 19c) . The target compound’s methoxypyrimidine group would show characteristic downfield shifts for pyrimidine protons and methoxy carbons.

- HRMS Validation : High-resolution mass spectrometry confirmed molecular weights for analogs within 0.003 Da accuracy (e.g., 19c: calcd. 524.0282, found 524.0285) .

Biological Activity

5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound suggests it may exhibit various pharmacological properties, including antimicrobial and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesized data.

Chemical Structure

The molecular formula of this compound is represented as follows:

- Molecular Formula : C11H10ClN3O3S

- Molecular Weight : 313.73 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific biological pathways. The presence of the pyrimidine and sulfonamide moieties suggests potential interactions with enzymes involved in nucleotide synthesis and cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial proliferation.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | Various bacteria (specific strains not detailed) |

| Related sulfonamides | Antibacterial | E. coli, Staphylococcus aureus |

Anti-inflammatory Activity

In vitro studies have demonstrated that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism suggests that this compound may also reduce inflammation in various models.

| Study Type | Findings |

|---|---|

| In vitro assays | Significant reduction in TNF-alpha and IL-6 levels |

| Animal models | Decreased paw edema in treated groups |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives, including sulfonamides, demonstrated their effectiveness against resistant strains of bacteria. The study highlighted that modifications to the pyrimidine ring could enhance activity against specific pathogens.

- Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties of related compounds revealed a marked decrease in inflammatory markers in both cell cultures and animal models. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases.

Q & A

Basic: What are the common synthetic routes for 5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide?

The synthesis typically involves sequential functionalization of the pyrimidine and thiophene cores. A key step is the coupling of the chlorinated thiophene sulfonamide with a methoxypyrimidine moiety using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination). Reaction conditions (e.g., temperature, solvent choice, and catalyst loading) must be optimized to avoid side reactions such as dehalogenation or over-oxidation. Purification often employs column chromatography or recrystallization to isolate the final compound .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group attachment. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (via SHELX programs) resolves absolute stereochemistry and intermolecular interactions. High-performance liquid chromatography (HPLC) assesses purity, particularly for detecting residual palladium catalysts .

Basic: What biological targets or pathways are associated with this compound?

The compound’s sulfonamide group and heterocyclic moieties suggest potential enzyme inhibition. Similar analogs interact with dihydropteroate synthase (antibacterial targets) or sodium channels (e.g., NaV1.7 inhibition for pain management). Preliminary assays should include enzyme activity screens and cell-based viability tests to identify primary targets .

Advanced: How can contradictory data in synthetic yields be resolved?

Yield discrepancies often arise from competing reactions (e.g., hydrolysis of methoxy groups under acidic conditions). Methodological adjustments include:

- Temperature control : Lowering reaction temperatures to stabilize sensitive intermediates.

- Catalyst screening : Testing alternative ligands (e.g., XPhos instead of SPhos) to improve coupling efficiency.

- Real-time monitoring : Using in-situ FTIR or LC-MS to identify side products .

Advanced: What strategies optimize reaction conditions for scalable synthesis?

Continuous flow reactors enhance heat/mass transfer and reduce reaction times compared to batch processes. Solvent selection (e.g., switching from THF to 2-MeTHF) improves solubility of intermediates. For industrial-scale applications, cost-effective purification methods like centrifugal partition chromatography are prioritized over traditional column chromatography .

Advanced: How is computational modeling applied to predict biological activity?

Docking studies (e.g., AutoDock Vina) model interactions between the compound’s sulfonamide group and target enzymes. Molecular dynamics simulations assess binding stability, while quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., chloro vs. methoxy groups) with potency .

Advanced: What crystallographic tools resolve polymorphic or enantiomeric ambiguities?

SHELXL refines crystal structures using high-resolution X-ray data to distinguish polymorphs. Hydrogen-bonding patterns (graph set analysis) and torsion angle comparisons identify conformational differences. For enantiomers, chiral HPLC or circular dichroism (CD) spectroscopy validates optical activity .

Advanced: How are pharmacokinetic properties evaluated in preclinical studies?

Microdose trials with radiolabeled compound (¹⁴C) quantify absorption, distribution, and clearance in vivo. Cytochrome P450 inhibition assays assess drug-drug interaction risks. Plasma protein binding (e.g., equilibrium dialysis) and metabolic stability in liver microsomes guide formulation strategies .

Advanced: What methodologies validate hydrogen bonding in crystal structures?

Graph set analysis (via Mercury software) categorizes hydrogen-bond motifs (e.g., chains, rings). Electron density maps (from X-ray data) distinguish strong H-bonds (e.g., N–H⋯O) from weak C–H⋯π interactions. Thermal ellipsoid plots assess bond rigidity .

Advanced: How do structural modifications enhance enzyme inhibition?

- Sulfonamide bioisosteres : Replacing the sulfonamide with a phosphonate group improves solubility.

- Halogen substitution : Fluorine at the pyrimidine 2-position enhances target affinity via hydrophobic effects.

- Pro-drug approaches : Esterification of the methoxy group facilitates membrane permeability .

Advanced: How are reaction mechanisms elucidated for key synthetic steps?

Isotope labeling (e.g., ¹⁸O in methoxy groups) tracks oxygen transfer during coupling. Kinetic studies (Eyring plots) determine rate-limiting steps. Transition-state analogs (e.g., tetrahedral intermediates for sulfonamide formation) validate proposed mechanisms .

Advanced: What approaches mitigate cytotoxicity in cell-based assays?

- Prodrug design : Masking the sulfonamide as a tert-butyl carbamate reduces off-target effects.

- Lipid nanoparticle encapsulation : Enhances selective delivery to target tissues.

- Structure-toxicity relationships : Removing electron-withdrawing groups (e.g., nitro) decreases reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.